![molecular formula C18H14N4O2S B14950146 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14950146.png)
2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper sulfate and sodium ascorbate, and the reactions are typically carried out under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione include:
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
- 2,4-Dichloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
- 3,4,5-Trimethoxybenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
What sets 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione apart is its unique combination of the tetrahydrobenzothieno[2,3-d]pyrimidine and dihydrophthalazine moieties
Propriétés
Formule moléculaire |
C18H14N4O2S |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C18H14N4O2S/c23-16-10-5-1-2-6-11(10)18(24)22(21-16)15-14-12-7-3-4-8-13(12)25-17(14)20-9-19-15/h1-2,5-6,9H,3-4,7-8H2,(H,21,23) |
Clé InChI |
DRDOWLYODHPUSE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4C(=O)C5=CC=CC=C5C(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


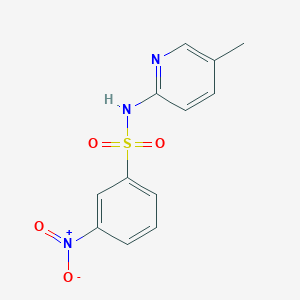

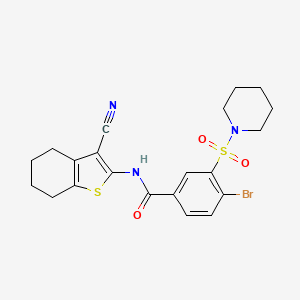
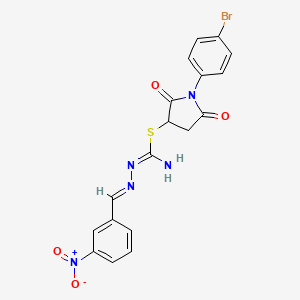
![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
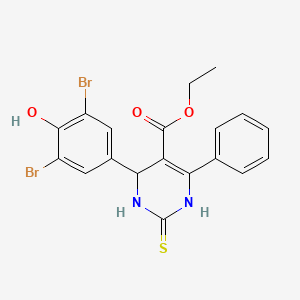
![Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate](/img/structure/B14950106.png)

![4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B14950112.png)

![3-phenyl-1-({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)propan-1-one](/img/structure/B14950125.png)
![N'-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B14950131.png)
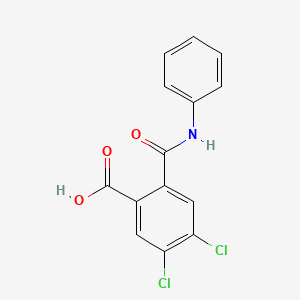
![1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester](/img/structure/B14950163.png)
